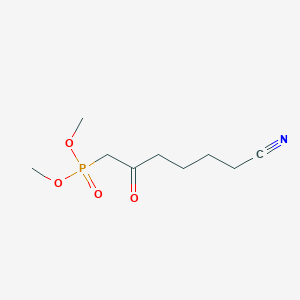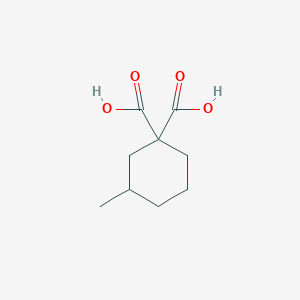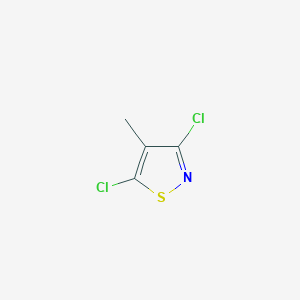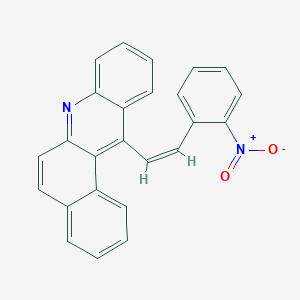
Benzo(b)pyrene-6,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)pyrene-6,12-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a hydroxylated form of benzo(b)pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its potential biological activities and its role in environmental pollution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)pyrene-6,12-diol typically involves the hydroxylation of benzo(b)pyrene. This can be achieved through various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or osmium tetroxide to introduce hydroxyl groups at specific positions on the benzo(b)pyrene molecule.
Hydrolysis: Following the formation of epoxides, hydrolysis can be employed to convert these intermediates into diols.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)pyrene-6,12-diol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the diol into other hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Quinones: Formed through oxidation.
Hydrocarbon Derivatives: Formed through reduction.
Substituted Aromatics: Formed through electrophilic substitution.
Applications De Recherche Scientifique
Benzo(b)pyrene-6,12-diol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Used in environmental monitoring to assess pollution levels and the presence of PAHs in various samples.
Mécanisme D'action
The mechanism of action of benzo(b)pyrene-6,12-diol involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, which convert it into diol epoxides that can interact with DNA and other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Benzo(e)pyrene: A less common isomer of benzo(a)pyrene.
Cyclopentapyrenes: Related compounds with similar structures.
Dibenzopyrenes: Another class of PAHs with multiple fused rings.
Uniqueness
Benzo(b)pyrene-6,12-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the behavior of hydroxylated PAHs and their potential health effects.
Propriétés
Numéro CAS |
63148-08-3 |
|---|---|
Formule moléculaire |
C20H12O2 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
benzo[b]pyrene-6,12-diol |
InChI |
InChI=1S/C20H12O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10,21-22H |
Clé InChI |
FLRFEERYOMEBKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=CC=C5)C(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
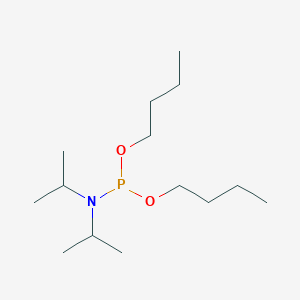

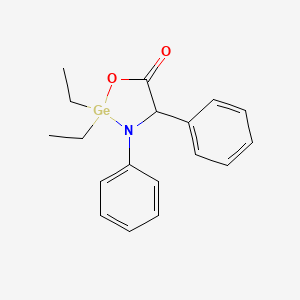
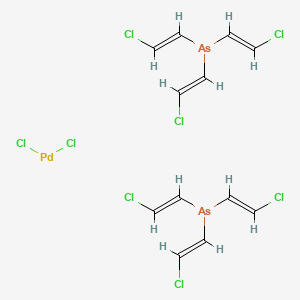


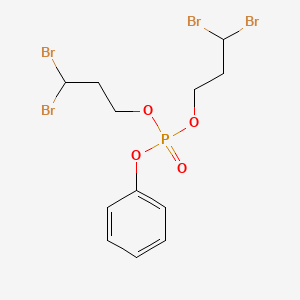
![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
